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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721

CAS Number: 63927-23-1

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-8-nitroisoquinoline, a
key heterocyclic building block in medicinal chemistry and organic synthesis. The document
details its chemical and physical properties, provides a robust and scalable synthesis protocol,
and explores its primary applications, with a focus on its role as a crucial intermediate in the
development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed
experimental methodologies and quantitative data are presented to support researchers,
scientists, and drug development professionals in their work with this versatile compound.

Introduction

5-Bromo-8-nitroisoquinoline is a substituted isoquinoline derivative characterized by the
presence of a bromine atom at the 5-position and a nitro group at the 8-position.[1] This unique
substitution pattern makes it a valuable precursor for the synthesis of a wide range of more
complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the
presence of the bromine atom, which can participate in various cross-coupling reactions,
provide multiple avenues for chemical modification.[1][2] Its most prominent application lies in
the synthesis of pharmacologically active molecules, particularly in the field of oncology.[2]
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5-Bromo-8-nitroisoquinoline is typically a light yellow to orange crystalline solid.[1] A
summary of its key physical and chemical properties is provided in the table below.

Property Value Reference
CAS Number 63927-23-1 N/A
Molecular Formula CoHsBrN202 [1]
Molecular Weight 253.05 g/mol [1]

Melting Point 137-139 °C [1]

Light yellow to orange
Appearance pc?der/crystaI i U
Purity (typical) >98.0% (GC) [1]

Synthesis of 5-Bromo-8-nitroisoquinoline

A reliable and scalable one-pot synthesis of 5-Bromo-8-nitroisoquinoline from isoquinoline
has been reported in Organic Syntheses.[1] This procedure offers good yield and high purity of
the final product.

Experimental Protocol

Reaction Scheme:
Isoquinoline — 5-Bromoisoquinoline — 5-Bromo-8-nitroisoquinoline (One-Pot)

Materials:

Isoquinoline (97%)

Concentrated Sulfuric Acid (96%)

N-Bromosuccinimide (NBS), recrystallized

Potassium Nitrate (KNO3)
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Heptane

Toluene

Celite

e Ice

25% aqueous Ammonia (NHs)

Procedure:

e Al-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal
thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and
cooled to 0°C.

¢ Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the
internal temperature below 30°C.

e The solution is then cooled to -25°C in a dry ice-acetone bath.

e Recrystallized N-Bromosuccinimide (76.4 g, 429 mmol) is added portion-wise, keeping the
internal temperature between -22 and -26°C.

e The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.

e A solution of potassium nitrate (37.0 g, 366 mmol) in concentrated sulfuric acid (125 mL) is
added dropwise over 1 hour, maintaining the temperature at -18°C.

e The reaction mixture is stirred overnight, allowing the temperature to rise to ambient.

e The resulting mixture is poured onto 1.0 kg of crushed ice.

e The pH is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

o The precipitated solid is collected by filtration, washed with water, and dried.
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e The crude product is suspended in heptane (1000 mL) and toluene (250 mL) and heated to

reflux for 1.5 hours.

e The hot solution is filtered through Celite.

e The filtrate is concentrated by distillation to a volume of 1000 mL and allowed to cool slowly

overnight with stirring.

e The resulting crystals are isolated by filtration, washed with ice-cold heptane, and air-dried to
yield 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[1]

Purity of the isolated product is typically >99%, with minor impurities including 8-bromo-5-

nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline (all typically 0-1%).[1]

Starting Materials

o
H2S04 (conc.)

Synthesis

‘Work-up & Purification Final Product

Collect solid Crude product [— Purified crystals
g Filtration g (Hioptane/Toluene) 14 Final Filtration & Drying
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Caption: Synthetic workflow for 5-Bromo-8-nitroisoquinoline.
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Chemical Reactivity and Applications in Drug
Discovery

The chemical versatility of 5-Bromo-8-nitroisoquinoline makes it a valuable intermediate in
the synthesis of complex molecular architectures. The nitro group can be readily reduced to an
amino group, providing a handle for a variety of subsequent chemical transformations such as
N-alkylation, N-acylation, and diazotization.[2] The bromine atom can participate in transition-
metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the
formation of Grignard reagents.[2]

Key Intermediate for PARP Inhibitors

A primary application of 5-Bromo-8-nitroisoquinoline is in the synthesis of Poly (ADP-ribose)
polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA
breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCAZ2, the inhibition
of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer
cell death through a mechanism known as synthetic lethality.

The isoquinoline scaffold is a common feature in many PARP inhibitors. 5-Bromo-8-
nitroisoquinoline serves as a key starting material for the construction of these complex
molecules.

Synthesis of 8-Amino-5-bromoisoquinoline

The reduction of the nitro group in 5-Bromo-8-nitroisoquinoline to form 8-Amino-5-
bromoisoquinoline is a critical step in the synthetic route towards many biologically active
compounds.

Experimental Protocol - Nitro Group Reduction:

A general procedure involves the reduction of the nitro group using a suitable reducing agent.
For instance, a one-step hydrogenolysis-catalytic hydrogenation of a derivative of 5-bromo-8-
nitroisoquinoline has been reported to yield the corresponding 8-amino derivative.[3]

Reduction of Nitro Group Further Synthetic Modifications
(e.g., Hz2, Pd/C) 8-Amino-5-bromoisoquinoline e.g., Cross-coupling, Amidation

PARP Inhibitors and other
Pharmacologically Active Compounds

5-Bromo-8-nitroisoquinoline
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Caption: Synthetic utility of 5-Bromo-8-nitroisoquinoline.

Biological Context: PARP Inhibition Signhaling
Pathway

The therapeutic rationale for using PARP inhibitors, often synthesized from 5-Bromo-8-
nitroisoquinoline, is rooted in the concept of synthetic lethality in cancer cells with deficient
homologous recombination repair (HRR), frequently due to BRCA1/2 mutations.
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Caption: Mechanism of action of PARP inhibitors.
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Safety and Handling

5-Bromo-8-nitroisoquinoline should be handled with care by trained personnel in a well-
ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to
the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-8-nitroisoquinoline is a pivotal chemical intermediate with significant applications in
the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its
well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists,
particularly in the development of targeted cancer therapies such as PARP inhibitors. This
guide provides a foundational understanding of its properties, synthesis, and applications to
facilitate its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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